2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Description
2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C22H17F3N2O3S and its molecular weight is 446.44. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide , commonly referred to by its CAS number 765285-05-0 , is a complex organic molecule with potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C22H17F3N2O3S
- Molecular Weight : 446.447 g/mol
Structural Features
The compound features several key structural components that contribute to its biological activity:
- Hydroxyl Group : The presence of the hydroxyl group on the phenyl ring may enhance hydrogen bonding interactions.
- Trifluoromethoxy Group : This electron-withdrawing group can influence the compound's reactivity and interaction with biological targets.
- Thioether Linkage : The sulfanyl moiety may play a role in the compound's pharmacological properties.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that thiazole derivatives, which share some structural characteristics with our compound, demonstrate cytotoxic effects against various cancer cell lines. The IC50 values for related compounds range from 1.61 to 1.98 µg/mL, indicating potent activity against tumor cells .
The proposed mechanism of action for similar compounds includes:
- Inhibition of Bcl-2 Protein : Certain derivatives have been shown to interact with Bcl-2, a protein involved in regulating apoptosis, leading to increased cancer cell death .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts are crucial for the binding affinity of these compounds to their biological targets.
Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antimicrobial properties. For example, certain phenylthiazol derivatives have demonstrated antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on the benzylidene portion is essential for enhancing this activity.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates critical features necessary for biological efficacy:
- Electron-Drawing vs. Electron-Donating Groups : The balance between these groups significantly affects the compound's reactivity and interaction with biological targets.
- Substituent Positioning : The positioning of substituents on the aromatic rings can alter the compound's potency. For instance, para-substitution tends to enhance activity compared to meta-substitution.
Summary Table of Biological Activities
Activity Type | Related Compounds | IC50 Values (µg/mL) | Notable Features |
---|---|---|---|
Antitumor | Thiazole Derivatives | 1.61 - 1.98 | Inhibition of Bcl-2 protein |
Antimicrobial | Phenylthiazol Derivatives | Comparable to Norfloxacin | Presence of electron-donating groups |
Case Study 1: Antitumor Efficacy
In a study published in MDPI, a series of thiazole derivatives were tested against A-431 and Jurkat cell lines, demonstrating significant cytotoxicity. The most active compound exhibited an IC50 value lower than that of doxorubicin, highlighting the potential for developing new anticancer agents based on similar structures .
Case Study 2: Antimicrobial Properties
A separate investigation into phenylthiazol derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a dilution method to assess efficacy, showing that specific substitutions could enhance antimicrobial potency significantly .
Properties
IUPAC Name |
2-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c23-22(24,25)30-18-9-5-17(6-10-18)27-21(29)14-31-19-11-7-16(8-12-19)26-13-15-3-1-2-4-20(15)28/h1-13,28H,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYFWSRLWCELBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765285-05-0 |
Source
|
Record name | 2-((4-((2-HYDROXYBENZYLIDENE)AMINO)PH)THIO)-N-(4-(TRIFLUOROMETHOXY)PH)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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